molecular formula C18H24N4O3S B2628735 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine CAS No. 946271-34-7

4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine

Cat. No.: B2628735
CAS No.: 946271-34-7
M. Wt: 376.48
InChI Key: PFDJOWDSSIGOMI-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its pyrimidine core, which is substituted with ethoxy, methyl, and tosylpiperazinyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Introduction of the ethoxy group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide.

    Substitution with tosylpiperazine: The tosylpiperazine moiety is attached to the pyrimidine core through a nucleophilic substitution reaction, often using tosyl chloride and piperazine as reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine has diverse applications in scientific research, including:

    Drug development: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Medicinal chemistry: It serves as a scaffold for the design and synthesis of novel bioactive molecules with improved pharmacological properties.

    Biological studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, and to elucidate its mechanism of action.

    Industrial applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound also contains a piperazine moiety attached to a pyrimidine core but differs in the nature of the substituents, which can influence its biological activity and pharmacological properties.

    4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has a different substitution pattern on the pyrimidine ring, which may result in distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-ethoxy-2-methyl-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-25-18-13-17(19-15(3)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDJOWDSSIGOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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